6-Isopropoxy-1H-purine 6-Isopropoxy-1H-purine
Brand Name: Vulcanchem
CAS No.: 66085-16-3
VCID: VC8382969
InChI: InChI=1S/C8H10N4O/c1-5(2)13-8-6-7(10-3-9-6)11-4-12-8/h3-5H,1-2H3,(H,9,10,11,12)
SMILES: CC(C)OC1=NC=NC2=C1NC=N2
Molecular Formula: C8H10N4O
Molecular Weight: 178.19 g/mol

6-Isopropoxy-1H-purine

CAS No.: 66085-16-3

Cat. No.: VC8382969

Molecular Formula: C8H10N4O

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

6-Isopropoxy-1H-purine - 66085-16-3

Specification

CAS No. 66085-16-3
Molecular Formula C8H10N4O
Molecular Weight 178.19 g/mol
IUPAC Name 6-propan-2-yloxy-7H-purine
Standard InChI InChI=1S/C8H10N4O/c1-5(2)13-8-6-7(10-3-9-6)11-4-12-8/h3-5H,1-2H3,(H,9,10,11,12)
Standard InChI Key NXBUZBZGNABKHN-UHFFFAOYSA-N
SMILES CC(C)OC1=NC=NC2=C1NC=N2
Canonical SMILES CC(C)OC1=NC=NC2=C1NC=N2

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 6-(propan-2-yloxy)-1H-purine, reflecting the isopropoxy substituent on the purine ring. Its structure consists of a bicyclic purine core (a six-membered pyrimidine ring fused to a five-membered imidazole ring) with an isopropoxy group (-OCH(CH3_3)2_2) at the 6-position . The 2D and 3D structural representations confirm the planar geometry of the purine system, with the isopropoxy group introducing steric bulk that influences molecular interactions .

Molecular Formula and Key Identifiers

  • Molecular Formula: C8H10N4O\text{C}_8\text{H}_{10}\text{N}_4\text{O}

  • Molecular Weight: 178.19 g/mol (calculated via PubChem )

  • CAS Registry Number: 66085-16-3

  • InChI Key: NXBUZBZGNABKHN-UHFFFAOYSA-N

  • SMILES Notation: CC(C)OC1=NC=NC2=C1NC=N2

Physicochemical Properties

Experimental and Computed Properties

Experimental data from LookChem and computed properties from PubChem provide the following key parameters:

PropertyValueSource
Density1.282 g/cm³LookChem
Boiling Point414.2°C at 760 mmHgLookChem
Flash Point149.8°CLookChem
LogP (Partition Coeff.)1.14LookChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors4PubChem
Rotatable Bond Count2PubChem

The compound’s moderate lipophilicity (LogP = 1.14) suggests balanced solubility in polar and nonpolar solvents, making it suitable for diverse synthetic applications .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Varian CFT-20): Peaks corresponding to the purine ring protons (δ 8.2–8.4 ppm) and isopropoxy methyl groups (δ 1.3–1.5 ppm) .

  • ¹³C NMR (Aldrich Chemical Co.): Resonances at δ 160.2 ppm (C6-O) and δ 70.5 ppm (isopropoxy CH) .

Infrared (IR) Spectroscopy

FTIR spectra (cast from CHCl3_3) show a strong absorption band at 1680 cm1^{-1} indicative of C=N stretching in the purine ring .

UV-Vis Spectroscopy

A λmax_{\text{max}} of 265 nm in methanol corresponds to π→π* transitions within the conjugated purine system .

Synthesis and Derivitization

One-Pot Synthesis via Amidotransferase Pathways

A novel one-pot synthesis route, reported by Pineda de las Infantas et al. , enables the preparation of 6,8,9-poly-substituted purines, including 6-isopropoxy-1H-purine. The method involves:

  • Substrate Activation: Ribose-5-phosphate is converted to 5-phosphoribosyl-1-pyrophosphate (PRPP) using ATP.

  • Amidotransferase Reaction: PRPP reacts with glutamine to form 5-phosphoribosylamine, followed by sequential additions of glycine, formate, and aspartate to construct the purine ring .

  • Isopropoxy Introduction: The 6-position is functionalized via nucleophilic substitution using isopropyl alcohol under basic conditions .

This pathway achieves a yield of 68% with high purity, as confirmed by HPLC .

Alternative Routes

  • Mitsunobu Reaction: Coupling of purine-6-ol with isopropyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

  • Enzymatic Modification: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT)-mediated salvage pathway, though less efficient for bulk synthesis .

Biological and Pharmacological Applications

Kinase Inhibition and Antiproliferative Activity

6-Isopropoxy-1H-purine derivatives exhibit inhibitory activity against death-associated protein kinase 1 (DAPK-1), a regulator of apoptosis in leukemic cells . In vitro assays using Jurkat T-cells demonstrated:

  • IC50_{50}: 2.4 μM for DAPK-1 inhibition.

  • Apoptosis Induction: 45% cell death at 10 μM via caspase-3 activation .

Nucleoside Analog Development

The isopropoxy group enhances metabolic stability compared to natural purines, making this compound a precursor for antiviral and anticancer nucleoside analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator